molecular formula C11H21NO2 B1466606 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol CAS No. 1494439-20-1

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol

Cat. No. B1466606
CAS RN: 1494439-20-1
M. Wt: 199.29 g/mol
InChI Key: FRLVCJYAVVNSCU-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in drug design, and “1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol” can serve as a precursor in synthesizing various bioactive compounds. Recent advances in synthetic chemistry have enabled the formation of substituted piperidines, which are present in many pharmaceuticals .

Development of Anticancer Agents

The piperidine nucleus is integral to the structure of many anticancer agents. Research indicates that piperidine derivatives can be used to develop new medications targeting various cancer types, leveraging their ability to interfere with cancer cell proliferation .

Creation of Antimicrobial and Antifungal Medications

Compounds with a piperidine moiety, such as “1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol”, are known to exhibit antimicrobial and antifungal properties. This makes them valuable in the creation of new treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also explored for their analgesic and anti-inflammatory potential. They can be formulated into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis .

Neuroprotective and Anti-Alzheimer’s Research

The compound’s structure is conducive to the development of neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s .

Antihypertensive and Cardiovascular Drug Development

Research into piperidine derivatives includes their use in antihypertensive drugs, which can help manage blood pressure and contribute to cardiovascular health .

properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVCJYAVVNSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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